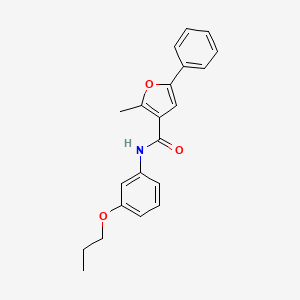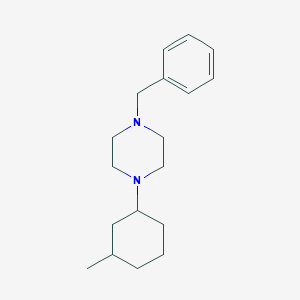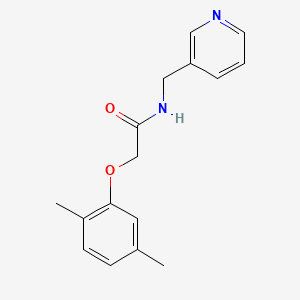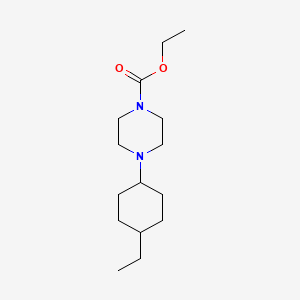
2-methyl-5-phenyl-N-(3-propoxyphenyl)-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-phenyl-N-(3-propoxyphenyl)-3-furamide is a chemical compound that belongs to the furan class of organic compounds. It is also known as MPF or 5-phenyl-2-methyl-N-(3-propoxyphenyl)furan-3-carboxamide. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 2-methyl-5-phenyl-N-(3-propoxyphenyl)-3-furamide is not fully understood. However, it has been suggested that it exerts its pharmacological effects by inhibiting the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. It has also been suggested that it may act as an inhibitor of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects:
2-methyl-5-phenyl-N-(3-propoxyphenyl)-3-furamide has been shown to possess anti-inflammatory, analgesic, and antipyretic activities. It has also been reported to possess antimicrobial and antifungal activities. Furthermore, it has been shown to inhibit the growth of cancer cells and possess antitumor activity. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-methyl-5-phenyl-N-(3-propoxyphenyl)-3-furamide in lab experiments is its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Furthermore, it has been reported to possess anti-inflammatory, analgesic, and antipyretic activities, which makes it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost.
Future Directions
There are several future directions for the research on 2-methyl-5-phenyl-N-(3-propoxyphenyl)-3-furamide. One of the future directions is to further investigate its potential applications in the treatment of various diseases, including cancer, inflammation, and infections. Furthermore, the development of new synthetic methods for the production of this compound may lead to its wider availability and lower cost. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 2-methyl-5-phenyl-N-(3-propoxyphenyl)-3-furamide can be achieved through a multi-step process. The first step involves the synthesis of 5-phenyl-2-methylfuran-3-carboxylic acid. This is achieved through the reaction of 2-methylfuran-3-carboxylic acid with benzene and a suitable catalyst. The resulting product is then converted into an acid chloride using thionyl chloride. The acid chloride is then reacted with 3-propoxyaniline to yield 2-methyl-5-phenyl-N-(3-propoxyphenyl)-3-furamide.
Scientific Research Applications
2-methyl-5-phenyl-N-(3-propoxyphenyl)-3-furamide has shown potential applications in medicinal chemistry, pharmacology, and biochemistry. It has been reported to possess anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to inhibit the growth of cancer cells and possess antitumor activity. Furthermore, it has been reported to possess antimicrobial and antifungal activities.
properties
IUPAC Name |
2-methyl-5-phenyl-N-(3-propoxyphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-3-12-24-18-11-7-10-17(13-18)22-21(23)19-14-20(25-15(19)2)16-8-5-4-6-9-16/h4-11,13-14H,3,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHKAKMNBCJEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2=C(OC(=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5-phenyl-N-(3-propoxyphenyl)furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[3-(4-morpholinyl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5059077.png)
![(4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B5059084.png)
![4-(1-{3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-piperidinyl)thiomorpholine](/img/structure/B5059091.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5059099.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(3-bromophenyl)-4-quinolinecarboxamide](/img/structure/B5059104.png)
![2-(1,3-diphenyl-1H-pyrazol-4-yl)chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5059111.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5059115.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B5059137.png)
![ethyl 4-(2-methoxyethyl)-1-{5-[(methylthio)methyl]-2-furoyl}-4-piperidinecarboxylate](/img/structure/B5059138.png)


![2-[(1-phenylethyl)amino]-3-butyn-1-ol hydrochloride](/img/structure/B5059163.png)
![7-benzoyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5059182.png)